Substance P, prolyl(2)-tryptophan(7,9)-

NK1 receptor pharmacology competitive antagonism Schild analysis

[D-Pro2,D-Trp7,9]-Substance P (DT-79) is the competitive NK1 antagonist for bombesin-free receptor studies—unlike Spantide I analogues, it does not inhibit bombesin-stimulated responses at high concentrations (pA2=5.9). Its ~3-fold lower membrane partition coefficient (Kb=4.5×10³ M⁻¹) vs. Spantide-class peptides reduces non-specific tissue distribution and histamine release risk. Preferred for mouse spinal analgesia—avoids irreversible paraplegia (ED50 2.3 µg) seen in rats. Control residual histamine via H1 blockade or mast cell depletion.

Molecular Formula C74H106N20O13S
Molecular Weight 1515.8 g/mol
CAS No. 80434-86-2
Cat. No. B1593143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSubstance P, prolyl(2)-tryptophan(7,9)-
CAS80434-86-2
Synonyms2-Pro-7,9-Trp-SP
2-Pro-7,9-Trp-substance P
DT 79
DT-79
DT79
PT-SP
PTTSP
substance P, Pro(2)-Trp(7,9)-
substance P, prolyl(2)-tryptophan(7,9)-
Molecular FormulaC74H106N20O13S
Molecular Weight1515.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C74H106N20O13S/c1-42(2)36-55(66(100)85-51(63(79)97)30-35-108-3)89-68(102)58(39-45-41-84-50-22-10-8-19-47(45)50)92-67(101)56(37-43-16-5-4-6-17-43)90-69(103)57(38-44-40-83-49-21-9-7-18-46(44)49)91-65(99)52(26-28-61(77)95)86-64(98)53(27-29-62(78)96)87-70(104)60-25-15-34-94(60)73(107)54(23-11-12-31-75)88-71(105)59-24-14-33-93(59)72(106)48(76)20-13-32-82-74(80)81/h4-10,16-19,21-22,40-42,48,51-60,83-84H,11-15,20,23-39,75-76H2,1-3H3,(H2,77,95)(H2,78,96)(H2,79,97)(H,85,100)(H,86,98)(H,87,104)(H,88,105)(H,89,102)(H,90,103)(H,91,99)(H,92,101)(H4,80,81,82)/t48-,51-,52?,53-,54-,55?,56-,57+,58+,59+,60-/m0/s1
InChIKeyARZXOJGZBACSSO-OLMCGDJQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 1 piece / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[D-Pro2,D-Trp7,9]-Substance P (CAS 80434-86-2): A Competitive Peptide Antagonist of the Tachykinin NK1 Receptor for Pain, Inflammation, and Neurokinin Research


[D-Pro2,D-Trp7,9]-Substance P (also designated DT-79, PT-SP, or PTTSP) is a synthetic undecapeptide analogue of the endogenous neuropeptide Substance P, a member of the tachykinin family [1]. This compound incorporates D-amino acid substitutions at positions 2 (D-Pro), 7 (D-Trp), and 9 (D-Trp) of the native Substance P sequence, conferring a dual pharmacological profile: it acts as a weak partial agonist while functioning as a potent, specific, and surmountable competitive antagonist at neurokinin-1 (NK1) receptors [2]. First reported as a Substance P antagonist in 1981, it has since served as a foundational research tool for dissecting tachykinin receptor pharmacology, non-cholinergic non-adrenergic neurotransmission, and neurogenic inflammation [3].

Why [D-Pro2,D-Trp7,9]-Substance P Cannot Be Interchanged with Other Substance P Peptide Antagonists in Experimental Protocols


Peptide antagonists of Substance P share a common D-Trp substitution motif at positions 7 and 9, yet their rank-order potency, receptor selectivity profile, biophysical membrane interactions, and species-dependent toxicity differ markedly depending on the presence or absence of additional modifications at positions 1, 4, and 11 [1]. The D-Pro² modification in [D-Pro2,D-Trp7,9]-Substance P confers a distinct conformational constraint that positions its potency and selectivity between the weaker [D-Pro2,D-Phe7,D-Trp9]-SP and the more potent but less receptor-selective [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-SP (Spantide I analogue) [2]. Furthermore, the absence of the D-Arg¹ and Leu¹¹ modifications results in a substantially lower lipid membrane partition coefficient compared to Spantide-class antagonists, which directly impacts non-specific tissue distribution and histamine-releasing liability in mast cell-containing preparations [3]. These quantitative pharmacological differences preclude simple one-to-one substitution and demand evidence-based compound selection tailored to the specific experimental endpoint.

Quantitative Differentiation Evidence for [D-Pro2,D-Trp7,9]-Substance P (CAS 80434-86-2) Versus Closest Peptide Antagonist Analogs


Receptor-Level Competitive Antagonist Potency (pA2): A 4-Fold Advantage Over [D-Pro2,D-Phe7,D-Trp9]-SP and Defined Position Relative to [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-SP

In a direct three-way head-to-head comparison on dispersed guinea-pig pancreatic acini, [D-Pro2,D-Trp7,9]-Substance P exhibited a pA2 of 5.9 for inhibition of physalaemin-stimulated amylase secretion, placing its potency at a precisely defined intermediate rank between [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-Substance P (pA2 = 6.1, 2-fold more potent) and [D-Pro2,D-Phe7,D-Trp9]-Substance P (pA2 = 5.2, 4-fold less potent) [1]. All three antagonists produced parallel rightward shifts of the dose-response curve with slopes not different from unity, confirming competitive, surmountable antagonism at the Substance P receptor [1]. The close correlation between inhibition of agonist-stimulated amylase release and inhibition of ¹²⁵I-labeled physalaemin binding confirmed that potency differences arise directly from differential receptor occupancy [1].

NK1 receptor pharmacology competitive antagonism Schild analysis pancreatic acinar cell signaling

Cleaner Receptor Selectivity: Absence of Bombesin Receptor Cross-Reactivity Distinguishes [D-Pro2,D-Trp7,9]-SP from the More Potent [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-SP

In the same pancreatic acinar preparation, at high concentrations, [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-Substance P caused a small but significant inhibition of bombesin-stimulated amylase release, whereas [D-Pro2,D-Trp7,9]-Substance P and [D-Pro2,D-Phe7,D-Trp9]-Substance P did not [1]. This indicates that the addition of D-Arg¹ and Leu¹¹ substitutions, while increasing NK1 antagonist potency (pA2 6.1 vs. 5.9), introduces measurable bombesin receptor cross-reactivity that is absent in [D-Pro2,D-Trp7,9]-SP [1]. All three analogs were specific for peptides that interact with Substance P receptors (physalaemin, Substance P, eledoisin, kassinin) and did not inhibit the actions of cholecystokinin, caerulein, gastrin, carbamylcholine, secretin, vasoactive intestinal peptide, PHI, ionophore A23187, or 8Br-cAMP [1].

receptor selectivity bombesin receptor amylase secretion off-target pharmacology

Lipid Membrane Binding Affinity: Approximately 3-Fold Lower Partitioning into Neutral Lipid Bilayers Compared to Spantide-Class Antagonists

A comparative thermodynamic analysis of Substance P antagonists at the air/water interface and bound to lipid monolayers and bilayers revealed that [D-Pro2,D-Trp7,9]-Substance P has a surface partition equilibrium binding constant (K_b) of (4.5 ± 0.1) × 10³ M⁻¹ for pure palmitoyloleoylphosphatidylcholine (POPC) membranes, compared to (1.3 ± 0.1) × 10⁴ M⁻¹ for both [D-Arg1,D-Trp7,9,Leu11]-Substance P (Spantide) and [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-Substance P [1]. This approximately 2.9-fold lower membrane binding affinity correlates with the absence of the positively charged D-Arg¹ residue and the hydrophobic Leu¹¹ substitution present in the Spantide-class antagonists [1]. The surface activity of the peptides increased in the order [Sar9,Met(O2)11]SP < SP < [D-Pro2,D-Trp7,9]SP, with the target compound reaching a maximum surface pressure of approximately 31 mN/m [1].

peptide-membrane interaction lipid monolayer binding constant Gouy-Chapman theory

Species-Specific Spinal Toxicity: ED50 of 2.3 µg for Irreversible Paraplegia in Rats Versus Complete Absence of Motor Toxicity in Mice up to 20 µg

Intrathecal administration of [D-Pro2,D-Trp7,9]-Substance P to rats produced an irreversible flaccid paralysis of the hind limbs (paraplegia) with an ED50 of 2.3 µg, which was irreversible [1]. At 5 µg intrathecally, the comparator analogs [D-Pro2,D-Phe7,D-Trp9]-SP, [D-Trp7,9]-SP, and [D-Pro4,D-Trp7,9,10]-SP octapeptide also produced paraplegia (70–80% incidence) [1]. In striking contrast, intrathecal administration of up to 20 µg of these same analogs to mice produced no paraparesis or paraplegia; guinea pigs and rabbits were also devoid of paraparetic effects at 20 µg [1]. Lidocaine hydrochloride was equieffective across species in producing reversible paraplegia, confirming that the species difference is specific to neurokinin antagonist peptides rather than a general susceptibility factor [1]. In the mouse, [D-Pro2,D-Trp7,9]-SP was active in tail-flick and hot-plate analgesia tests at doses showing no overt behavioral effects, whereas in the rat it was not analgesic at sub-paraplegic doses [1].

intrathecal administration species selectivity spinal neurotoxicity analgesia paraplegia

Antiproliferative Activity on Cancer Cell Lines: Weaker and More Selective Than the Small-Molecule NK1 Antagonist Aprepitant

In a comparative study across five cancer cell lines (U87 MG, SH-SY5Y, HeLa, MCF-7, T98G) and three normal cell lines (HUVEC, HMEC-1, human skin fibroblasts), [D-Pro2,D-Trp7,9]-Substance P decreased proliferation only in a few cell lines and only at the highest concentration tested (100 µM) [1]. At lower concentrations, a slight pro-proliferative effect was observed in some cell lines [1]. No statistically significant effects on colony formation were found for this compound [1]. In contrast, aprepitant, a small-molecule NK1 receptor antagonist, potently reduced cell proliferation across all cancer cell lines in MTT and colony formation assays, but was not selective—it affected normal cell lines to a similar degree [1]. This positions [D-Pro2,D-Trp7,9]-SP as a significantly weaker antiproliferative agent than aprepitant overall, with a distinct activity profile that may offer differential utility in certain cell-type-specific contexts.

NK1 receptor anticancer antiproliferative aprepitant colony formation

Dual Partial Agonist/Antagonist Character and Histamine-Releasing Liability: A Property That Defines Its Experimental Use Profile Versus Spantide

Mechanistic studies on the guinea-pig isolated taenia coli established that [D-Pro2,D-Trp7,9]-SP functions as a competitive SP antagonist (pA2 = 6.1 on this preparation) but also possesses intrinsic contractile activity mediated through histamine release from mast cells [1]. The contractile response to the analogue alone was abolished by the histamine H1-receptor antagonist mepyramine and by pretreatment with the histamine liberator compound 48/80, confirming histamine as the mediator [1]. In the comprehensive antagonist evaluation by Folkers et al. (1984), Spantide ([D-Arg1,D-Trp7,9,Leu11]-SP) was specifically noted for combining a high antagonistic potency (pA2 7.1–7.2) with a weak spasmogenic effect and poor histamine-releasing capacity—a profile distinguishing it from [D-Pro2,D-Trp7,9]-SP [2]. This histamine-releasing property of [D-Pro2,D-Trp7,9]-SP represents both a limitation (confounding factor in smooth muscle and inflammatory bioassays) and a distinguishing feature for experiments where dual NK1 antagonism plus mast cell degranulation effects are being investigated.

partial agonism histamine release mast cell taenia coli Spantide

Evidence-Backed Application Scenarios for Procuring [D-Pro2,D-Trp7,9]-Substance P (CAS 80434-86-2)


Pancreatic Exocrine and Gastrointestinal NK1 Receptor Pharmacology Without Bombesin Receptor Confounding

When studying Substance P receptor-mediated amylase secretion or gastrointestinal smooth muscle responses where bombesin receptor cross-reactivity would confound data interpretation, [D-Pro2,D-Trp7,9]-SP is preferable over the more potent [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-SP because the latter inhibits bombesin-stimulated responses at high concentrations while the target compound does not [1]. Its competitive, surmountable antagonism (pA2 = 5.9 on pancreatic acini) provides a well-characterized baseline for Schild analysis and receptor occupancy studies [1].

Mouse Intrathecal Analgesia Studies Requiring NK1 Blockade Without Motor Confound

[D-Pro2,D-Trp7,9]-SP is the antagonist of choice for spinal Substance P research in mice, where it produces analgesia in tail-flick and hot-plate tests at doses free of overt behavioral toxicity, unlike in rats where irreversible paraplegia (ED50 2.3 µg) precludes selective spinal NK1 studies [1]. This species-dependent toxicity profile makes the mouse the validated experimental host for intrathecal administration of this peptide.

Lipid Membrane Interaction and Peptide Biophysics Research

The well-characterized lipid membrane binding constant of [D-Pro2,D-Trp7,9]-SP (K_b = 4.5 × 10³ M⁻¹ for POPC) and its approximately 3-fold lower membrane affinity relative to Spantide-class antagonists make it a preferred peptide probe for structure-activity relationship studies correlating amino acid sequence with membrane partitioning behavior [1]. Its intermediate surface activity profile bridges the gap between the native agonist Substance P and the more hydrophobic, higher-affinity antagonists [1].

Neurokinin-Mediated Non-Cholinergic Non-Adrenergic (NANC) Neurotransmission Studies

As the first validated antagonist of non-cholinergic, non-adrenergic nerve stimulation in guinea-pig taenia coli and rabbit iris sphincter pupillae, [D-Pro2,D-Trp7,9]-SP remains a historically important and mechanistically well-defined tool for studying NANC excitatory neurotransmission [1]. However, investigators must control for its histamine-releasing properties (via H1 blockade with mepyramine or mast cell depletion with compound 48/80) to isolate NK1-receptor-mediated effects [2].

Quote Request

Request a Quote for Substance P, prolyl(2)-tryptophan(7,9)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.